molecular formula C6H8O3 B144009 Furaneol CAS No. 3658-77-3

Furaneol

カタログ番号: B144009
CAS番号: 3658-77-3
分子量: 128.13 g/mol
InChIキー: INAXVXBDKKUCGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone, HDMF) is a naturally occurring aroma compound with a caramel-like, fruity odor. It is a key flavor agent in strawberries, pineapples, tomatoes, and thermally processed foods such as coffee, wine, and bread . Its low odor threshold (0.03 mg for taste, 0.1 mg/L for odor) makes it a critical contributor to flavor even at trace concentrations . This compound forms via multiple pathways:

  • Maillard reaction during thermal processing of sugars and amino acids .
  • Enzymatic release from glycosidic precursors in fruits .
  • Microbial biotransformation of fructose-1,6-diphosphate (FDP) by yeast and bacteria .

It is widely used in the food industry for flavoring jams, beverages, and dairy products . Beyond its sensory role, this compound exhibits antioxidant and antimicrobial activities, protecting erythrocyte membranes and inhibiting pathogens like Candida albicans .

準備方法

Furaneol can be synthesized through various methods, including chemical synthesis, the Maillard reaction, and biotechnological processes.

化学反応の分析

Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

科学的研究の応用

Flavoring Agent in Food Industry

Furaneol is primarily recognized for its flavoring properties. It imparts a pleasant strawberry-like flavor at low concentrations and a caramel-like flavor when concentrated. Its low odor thresholds (0.03 mg for taste and 0.1 mg/L for odor) make it an attractive additive in various food products.

Table 1: Applications of this compound in Food Products

Product TypeApplicationConcentration
Jams and JelliesFlavor enhancement0.01 - 0.5 mg/L
Ice CreamFlavoring0.05 - 0.2 mg/L
Alcoholic BeveragesAroma and flavoring0.02 - 0.1 mg/L
SweetsFlavor enhancement0.01 - 0.3 mg/L

This compound's effectiveness as a flavoring agent is attributed to its ability to activate specific odorant receptors, such as the OR5M3 receptor, which plays a crucial role in the perception of caramel flavors .

Antimicrobial Properties

Recent studies have demonstrated this compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This property makes it a potential candidate for use in food preservation and safety.

Case Study: Antimicrobial Effectiveness

In a study assessing the antimicrobial effects of this compound against human pathogenic bacteria, it was found to inhibit the growth of several strains effectively:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Salmonella spp.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 0.5 to 1 mg/mL depending on the bacterial strain .

Pharmaceutical Applications

This compound has been investigated for its physiological activities beyond flavoring and antimicrobial properties. It has shown potential in protecting erythrocyte membranes from oxidative damage and inhibiting hyperpigmentation.

Table 2: Physiological Effects of this compound

EffectDescription
Antioxidant ActivityProtects against oxidative stress in erythrocytes
Anti-hyperpigmentationInhibits melanin production in skin cells
Anti-infective ActivityShows efficacy against microbial infections

These properties suggest this compound could be developed into therapeutic agents or incorporated into cosmetic formulations aimed at skin health.

Safety and Toxicological Profile

The safety profile of this compound has been extensively studied, indicating that it does not exhibit significant genotoxicity or carcinogenic effects at typical exposure levels used in food applications.

Key Findings on Safety:

  • Genotoxicity Studies : this compound showed no significant mutagenic effects in various assays (e.g., Ames test) at concentrations up to 3333 μg/plate .
  • Carcinogenicity Studies : Long-term studies indicated no evidence of carcinogenic effects in animal models .

類似化合物との比較

Comparison with Structurally Similar Compounds

Mesifurane (2,5-Dimethyl-4-methoxy-3(2H)-furanone, DMMF)

Structural Differences : Mesifurane is the methylated derivative of Furaneol, with a methoxy (-OCH₃) group replacing the hydroxyl (-OH) at position 4 .

Property This compound Mesifurane
Molecular formula C₆H₈O₃ C₇H₁₀O₃
Molecular weight 128.13 g/mol 142.15 g/mol
Odor threshold (water) 0.1 mg/L 0.02 mg/L
Key odor profile Caramel, sweet, fruity Fresh strawberry, floral

Sotolone (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

Structural Differences : Sotolone has a hydroxyl group at position 3 and methyl groups at positions 4 and 5, differing in ring substitution from this compound .

Property This compound Sotolone
Molecular formula C₆H₈O₃ C₆H₈O₃
Odor threshold (air) 0.1 µg/m³ 0.02 µg/m³
Key odor profile Caramel, fruity Seasoning-like, curry, fenugreek

Occurrence and Formation :

  • Forms via Maillard reaction in soy sauce, fermented foods, and aged wines .
  • Detected in Tibetan Qingke Baijiu and green teas .

Homothis compound (5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone)

Structural Differences : Homothis compound has an ethyl group replacing one methyl group in this compound .

Property This compound Homothis compound
Molecular formula C₆H₈O₃ C₇H₁₀O₃
Odor threshold 0.1 mg/L 0.05 mg/L (estimated)
Key odor profile Caramel Richer, buttery caramel

Occurrence :

  • Found in thermally processed foods and aged wines .

Key Comparative Findings

Odor Potency and Receptor Activation

  • This compound activates OR5M3 , a specific odorant receptor, while sotolone targets other receptors .
  • Mesifurane’s lower odor threshold (0.02 mg/L) enhances its sensory impact compared to this compound (0.1 mg/L) .

Stability and Extraction Challenges

  • This compound’s hydroxyl group increases polarity, making it harder to extract via headspace methods compared to mesifurane .
  • Sotolone’s stability in acidic conditions suits fermented beverages, whereas this compound degrades faster .

Industrial Relevance

  • This compound dominates flavor formulations due to its versatile caramel note .
  • Mesifurane is preferred in premium strawberry flavorings for fresh, floral nuances .

生物活性

Furaneol, also known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, is a natural compound recognized for its significant biological activities and applications in various fields, particularly in flavor and fragrance industries. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a furan derivative characterized by its sweet, caramel-like aroma reminiscent of strawberries and pineapples. Its chemical structure is represented as follows:

C6H8O3\text{C}_6\text{H}_8\text{O}_3

This compound is notable for its low odor threshold, making it a potent flavoring agent in food products.

Biological Activities

This compound exhibits a range of biological activities that have been the subject of various studies. Key areas of research include:

1. Antioxidant Properties:
this compound has been shown to possess antioxidant properties that can inhibit oxidative stress in biological systems. A study indicated that it could potentially protect against oxidative damage in lens tissue, thereby preventing cataract formation .

2. Antimicrobial Activity:
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been found to affect the cell cycle of yeast, arresting it at the S and G2/M phases, which suggests potential as an anti-infective agent .

3. Flavor Enhancement:
this compound is widely used in the food industry due to its flavor-enhancing properties. It plays a crucial role in the aroma profile of various wines, particularly Msalais wines, where its concentration significantly increases during fermentation .

Case Study 1: this compound in Msalais Wines

A comprehensive study analyzed the this compound content in Msalais wines, revealing concentrations ranging from 27.59 ± 0.49 mg/L to 117.60 ± 0.24 mg/L across different samples. The odor activity values (OAVs) indicated that this compound significantly contributes to the aroma and flavor profile of these wines .

Sample TypeThis compound Content (mg/L)OAV
Wine A27.59 ± 0.49>1
Wine B117.60 ± 0.24>1000

Case Study 2: Antioxidative Effects

In another study focusing on the antioxidative effects of this compound, it was found to inhibit melanin production and tyrosinase activity induced by α-melanocyte-stimulating hormone, showcasing its potential in cosmetic applications .

The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS) under certain conditions, which may lead to both pro-oxidative and antioxidative effects depending on the environment . This duality suggests that this compound's impact on biological systems can vary significantly based on concentration and context.

Q & A

Basic Research Questions

Q. What are the primary chromatographic and biosensor-based methods for quantifying Furaneol in complex matrices like wines or fruits?

this compound detection typically employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for sensitivity and specificity in food matrices . Recent advancements include aptamer-based biosensors (e.g., ISFET biosensors), which offer rapid detection at concentrations as low as 0.1 µM without extensive sample preparation . Key considerations:

  • Sample preparation : Enzymatic hydrolysis (e.g., β-glucosidase) to release bound this compound from glycosides .
  • Validation : Spike-and-recovery experiments to account for matrix effects in wines or fruits .

Q. How do Maillard reaction and enzymatic pathways contribute to this compound formation during food processing?

this compound is synthesized via:

  • Maillard reaction : Thermal degradation of carbohydrates (e.g., d-fructose-1,6-diphosphate) during heating (e.g., grape juice concentration in Msalais wine production) .
  • Enzymatic pathways : Release from glycosidic precursors (e.g., this compound glucoside) by β-glucosidases during fermentation . Table 1 summarizes pathway contributions:
PathwayKey ConditionsExample SystemContribution (%)*
Maillard reactionHigh-temperature processing (>80°C)Msalais grape juice boiling40–60
Enzymatic hydrolysisFermentation (20–30°C, acidic pH)Vitis labrusca wine30–50
*Data derived from Msalais fermentation models .

Q. What role does UGT85K14 play in this compound glucoside formation in Vitis species?

The UGT85K14 gene encodes a UDP-glucose: this compound glucosyltransferase critical for stabilizing this compound as its glucoside in grapes. This enzyme transfers glucose to this compound’s hydroxyl group, forming an aroma precursor liberated during fermentation . Regulatory factors:

  • Expression timing : Correlates with this compound biosynthesis peaks during berry maturation .
  • Species specificity : Present in Vitis labrusca hybrids but not all V. vinifera cultivars .

Advanced Research Questions

Q. What experimental approaches can distinguish between Maillard-derived and enzymatically released this compound in fermented products?

To dissect pathway contributions:

  • Isotopic labeling : Use ¹³C-labeled d-fructose-1,6-diphosphate to track Maillard-derived this compound .
  • Enzyme inhibitors : Apply β-glucosidase inhibitors (e.g., glucono-δ-lactone) during fermentation to block enzymatic release .
  • Time-resolved sampling : Monitor this compound levels during thermal vs. fermentation phases (e.g., Msalais models show 27–117 mg/L accumulation post-fermentation) .

Q. How can researchers resolve contradictions in reported this compound concentrations across different studies?

Discrepancies (e.g., 0.3–9 nM in tomatoes vs. 1.5–7 µM in wines) arise from:

  • Matrix effects : Lipid-rich tissues require solid-phase microextraction (SPME) for accurate quantification .
  • Analytical variability : Cross-validate using dual detection methods (e.g., HPLC + aptamer biosensors) .
  • Environmental factors : Control grape quality (sugar content) and storage conditions (pH, temperature) to standardize biosynthesis .

Q. What molecular techniques are used to study this compound's interaction with odorant receptors like OR5M3?

Bidirectional screening in HEK-293 cells expressing 400+ odorant receptor variants identified OR5M3 as this compound-specific. Key steps:

  • Dose-response assays : Measure luminescence signals to determine EC₅₀ values (e.g., OR5M3 activation at 10⁻⁶ M) .
  • Homology modeling : Predict binding pockets using OR5M3’s tertiary structure to explain this compound’s caramel-like odor encoding .

Q. How can genetic engineering modulate this compound biosynthesis in plants?

Strategies include:

  • Overexpression of UGT85K14 : Enhances this compound glucoside storage in grapes, enabling controlled release during fermentation .
  • CRISPR targeting : Knock out competing pathways (e.g., sotolone biosynthesis) in strawberries to boost this compound accumulation .
  • Promoter engineering : Drive d-fructose-1,6-diphosphate metabolism genes (e.g., F1,6BP aldolase) to favor Maillard precursor availability .

Q. Tables

Table 1. Comparison of this compound Detection Methods

MethodSensitivitySample Prep TimeApplicationsLimitations
HPLC0.1 µM2–4 hoursWines, fruitsMatrix interference
GC-MS0.01 µM3–6 hoursVolatile analysisThermal degradation
Aptamer biosensor0.1 µM30 minutesReal-time monitoringCross-reactivity
*Adapted from .

Table 2. Key Genes in this compound Biosynthesis

GeneFunctionImpact on this compound Levels
UGT85K14Glucosylation of this compoundStabilizes precursor
F1,6BPaseMaillard reaction substrate supplyIncreases thermal yield
*Data from .

特性

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
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InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name (±)-Furaneol
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
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Boiling Point

216 °C
Record name Dimethylhydroxy furanone
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Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
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Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
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Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
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Color/Form

Beige powder, Colorless crystals

CAS No.

3658-77-3
Record name Furaneol
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Record name Furaneol
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Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
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Record name DIMETHYLHYDROXY FURANONE
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Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
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Synthesis routes and methods I

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 32 g of sodium hydroxide and 33 g of a mixture containing 37.1% of methyl 5-methyl-3,4-dihydroxy-2-furoate and 52.1% of ethyl 5-methyl-3,4-dihydroxy-2-furoate in 320 ml of water was allowed to stand at room temperature for 20 hours. To the resulting mixture is added at 0° C. in one hour 25.2 g of dimethyl sulphate followed by an additional stirring period of three hours at 0° C. The pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 18.1 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 88.8% purity (molar yield 76.6%).
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
33 g
Type
reactant
Reaction Step One
Name
methyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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